molecular formula C6H12Cl2 B13751471 Pentane, 1,5-dichloro-3-methyl- CAS No. 56702-89-7

Pentane, 1,5-dichloro-3-methyl-

Cat. No.: B13751471
CAS No.: 56702-89-7
M. Wt: 155.06 g/mol
InChI Key: ITPYJYKCTJIIJW-UHFFFAOYSA-N
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Description

Pentane, 1,5-dichloro-3-methyl- is an organic compound with the molecular formula C6H12Cl2 It is a derivative of pentane, where two chlorine atoms are substituted at the first and fifth positions, and a methyl group is attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentane, 1,5-dichloro-3-methyl- can be achieved through various methods. One common approach involves the chlorination of 3-methylpentane. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of Pentane, 1,5-dichloro-3-methyl- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Pentane, 1,5-dichloro-3-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

Pentane, 1,5-dichloro-3-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentane, 1,5-dichloro-3-methyl- involves its interaction with various molecular targets. The chlorine atoms and the methyl group influence the compound’s reactivity and its ability to participate in chemical reactions. The pathways involved include nucleophilic substitution, where the chlorine atoms are replaced by other functional groups, and oxidation-reduction reactions that modify the compound’s structure and properties.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloropentane: Similar structure but lacks the methyl group at the third position.

    3-Methylpentane: Similar structure but lacks the chlorine atoms.

    1,3-Dichloropentane: Chlorine atoms are positioned differently.

Uniqueness

Pentane, 1,5-dichloro-3-methyl- is unique due to the specific positioning of the chlorine atoms and the methyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1,5-dichloro-3-methylpentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2/c1-6(2-4-7)3-5-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPYJYKCTJIIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205262
Record name Pentane, 1,5-dichloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56702-89-7
Record name Pentane, 1,5-dichloro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056702897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 1,5-dichloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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